6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the benzylidenehydrazinyl, methylphenyl, and nitrophenyl groups. Common reagents used in these reactions include hydrazine derivatives, benzaldehyde, and various substituted anilines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds .
Scientific Research Applications
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-chlorophenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
What sets 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine apart is its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H20N8O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-N-[(E)-benzylideneamino]-4-N-(2-methylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O2/c1-16-7-5-6-10-20(16)26-22-27-21(25-18-11-13-19(14-12-18)31(32)33)28-23(29-22)30-24-15-17-8-3-2-4-9-17/h2-15H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChI Key |
JFVONQYVEFVXLQ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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